5-(4-Chlorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate nitriles or amidines under acidic or basic conditions.
Substitution Reactions: The introduction of the 4-chlorophenyl and 4-methylphenylmethylthio groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of 4-chlorobenzyl chloride with a triazole intermediate in the presence of a base like sodium hydride can yield the desired product.
Purification: The final product is typically purified using techniques such as recrystallization or column chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, catalytic hydrogenation
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted triazole derivatives
Scientific Research Applications
5-(4-Chlorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for drug development.
Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion resistance and thermal stability.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes like cytochrome P450, which are involved in drug metabolism and detoxification.
Pathway Modulation: It can modulate signaling pathways such as the MAPK/ERK pathway, which plays a role in cell growth and differentiation.
Receptor Binding: The compound may bind to specific receptors on the cell surface, leading to changes in cellular responses and activities.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-2-((4-methylphenyl)sulfonyl)-4-pentynoic acid
- (4-chlorophenyl)(5-(4-chlorophenyl)-4-(methylthio)furan-2-yl)methanone
Uniqueness
5-(4-Chlorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H15ClN4S |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15ClN4S/c1-11-2-4-12(5-3-11)10-22-16-20-19-15(21(16)18)13-6-8-14(17)9-7-13/h2-9H,10,18H2,1H3 |
InChI Key |
QQIIJAFTJHSWRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.